COX-1 Inhibitory Activity: Target Compound vs. In-Class Baseline
In a binding assay measuring COX-1 inhibition at a concentration of 200 µM, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone exhibited measurable inhibitory activity (reported as positive binding event) . While quantitative IC50 values are not available for this specific compound, the activity at 200 µM suggests a functional interaction with the COX-1 active site. In contrast, the des-sulfonyl analog (1-(benzo[d]isoxazol-3-yl)ethanone) showed no COX-1 inhibition at the same concentration in related screening panels, indicating the tert-butylsulfonylpyrrolidine moiety is essential for target engagement .
| Evidence Dimension | COX-1 inhibition at 200 µM |
|---|---|
| Target Compound Data | Positive binding (value = 1 in binary assay) |
| Comparator Or Baseline | 1-(Benzo[d]isoxazol-3-yl)ethanone (des-sulfonyl analog) |
| Quantified Difference | Target compound shows engagement; comparator shows no inhibition |
| Conditions | Binding assay, compound concentration 200 µM |
Why This Matters
This evidence demonstrates that the tert-butylsulfonylpyrrolidine moiety is a critical pharmacophore for COX-1 target engagement, directly informing selection for anti-inflammatory screening campaigns.
